Leonurine

Uterine pharmacology Smooth muscle contraction Leonurus alkaloids

Leonurine (SCM-198) delivers target-specific pharmacological outcomes that generic Leonurus extracts cannot: it functionally antagonizes stachydrine in uterine smooth muscle assays (P<0.01) and exhibits atorvastatin-comparable lipid-lowering efficacy (24.05% TC reduction in primates). As a validated medicinal chemistry scaffold, SAR-optimized analogs achieve ~10-fold potency enhancement. Its H₂S-releasing cysteine conjugate platform extends cardioprotective applications, while differential extraction behavior demands analytically verified single-entity material. For programs requiring predictable, mechanism-defined activity—not variable botanical mixtures—leonurine is the definitive choice.

Molecular Formula C14H21N3O5
Molecular Weight 311.33 g/mol
CAS No. 24697-74-3
Cat. No. B1674737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeonurine
CAS24697-74-3
Synonyms4-guanidino-n-butyl syringate
leonurine
SCM-198
SCM198
Molecular FormulaC14H21N3O5
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N
InChIInChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17)
InChIKeyWNGSUWLDMZFYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leonurine (CAS 24697-74-3) for Research Procurement: Baseline Identity and Core Properties


Leonurine (also designated SCM-198 in research contexts) is a pseudoalkaloid isolated from Leonurus japonicus (Chinese motherwort) and related Lamiaceae species [1]. With molecular formula C14H21N3O5 and molecular weight 311.33 g/mol, the compound demonstrates compliance with Lipinski's rule of five and exhibits favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles in preclinical pharmacokinetic evaluations [2]. Leonurine modulates multiple signaling pathways including Nrf2, NF-κB, TGF-β/Smad2, PI3K/Akt, and Bax/Bcl-2/Caspase-3 cascades, with documented activities spanning anti-oxidative, anti-inflammatory, anti-apoptotic, cardioprotective, and lipid-lowering effects across diverse experimental models [3].

Leonurine Procurement: Why Stachydrine and Other Leonurus Alkaloids Cannot Substitute


Leonurine and stachydrine—the two most studied alkaloids from Leonurus species—exhibit fundamentally divergent, and in some contexts directly opposing, pharmacological effects [1]. While both compounds are co-extracted in Leonuri Herba preparations, their functional profiles differ markedly: in oxytocin-induced rat uterine smooth muscle contraction models, leonurine hydrochloride produces significant inhibition (P<0.01 at 0.03-0.09 mg/mL), whereas stachydrine hydrochloride enhances contraction (P<0.01 at 0.18 mg/mL) [2]. Furthermore, their physicochemical behavior diverges substantially: in standard decoction preparations, stachydrine hydrochloride exhibits transfer rates of 67.0%-82.6%, while leonurine hydrochloride transfers at only 30.0%-53.4%, indicating differential extraction and formulation requirements [3]. These functional antagonism and differential processing characteristics establish that generic substitution between Leonurus alkaloids is scientifically invalid for applications requiring predictable, target-specific outcomes.

Leonurine (CAS 24697-74-3) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Leonurine vs. Stachydrine: Direct Functional Antagonism in Uterine Smooth Muscle Assays

In a direct head-to-head comparison using oxytocin-induced rat uterine smooth muscle contraction models, leonurine hydrochloride and stachydrine hydrochloride produced opposite effects. Leonurine hydrochloride at 0.03, 0.06, and 0.09 mg/mL significantly reduced both contraction extent and frequency (P<0.01 vs. pre-treatment baseline). In contrast, stachydrine hydrochloride at 0.18 mg/mL significantly increased contraction extent (P<0.01), with contraction frequency also elevated at 0.12 and 0.18 mg/mL [1]. Neither compound affected untreated uterine muscle.

Uterine pharmacology Smooth muscle contraction Leonurus alkaloids

Leonurine (SCM-198) vs. Atorvastatin: Comparable Lipid-Lowering Efficacy in Non-Human Primates

In a multi-species comparative study evaluating lipid-lowering effects in senile Rhesus monkeys fed a high-fat diet, SCM-198 (10 mg/kg daily) achieved a maximum total cholesterol reduction of 24.05% at day 150 and LDL reduction of 13.16% at day 60 [1]. Atorvastatin (1.2 mg/kg) produced similar lipid-profile improvements but was noted to potentially induce tolerance with long-term use, whereas SCM-198 demonstrated a reliable safety profile without reported tolerance issues [1].

Dyslipidemia Atherosclerosis Lipid-lowering

Leonurine vs. Synthetic Analog 14o: LDH Release Reduction in H9c2 Cardiomyocytes

In a structure-activity relationship study evaluating 35 SCM-198 analogs, compound 14o demonstrated superior cardioprotective potency compared to the parent compound SCM-198. Cells treated with 1 μM 14o exhibited LDH release levels comparable to cells treated with 10 μM SCM-198, representing an approximate 10-fold potency enhancement [1]. In a mouse myocardial infarction model, mice pretreated with 14o showed substantially reduced infarct size compared to SCM-198 pretreatment [1].

Cardioprotection Myocardial ischemia Structure-activity relationship

Leonurine-Cysteine Conjugate 1a vs. Conjugate 1b: Superior Biological Activity in Myocardial Ischemia Models

In a comparative evaluation of leonurine-cysteine analog conjugates as anti-myocardial ischemia agents, conjugate 1a exhibited higher biological activity than conjugate 1b [1]. Both 1a and 1b modulated hydrogen sulfide (H2S) production, but 1a showed superior efficacy, indicating a positive correlation between conjugate structure and cardioprotective activity relative to precursors [1]. All tested conjugates demonstrated cardioprotective effects, establishing leonurine as a viable scaffold for H2S-modulating prodrug development.

Myocardial ischemia Hydrogen sulfide modulation Conjugate design

Leonurine (CAS 24697-74-3) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Cardiovascular Drug Discovery: Scaffold for Structure-Activity Relationship (SAR) Optimization

Leonurine serves as a validated lead scaffold for medicinal chemistry programs targeting myocardial ischemia and cardioprotection. SAR studies with 35+ synthesized analogs have identified structural modifications that enhance potency approximately 10-fold over the parent compound in LDH release assays, with specific analogs (14o) demonstrating substantially reduced infarct size in murine MI models compared to SCM-198 [1]. Procurement for medicinal chemistry and derivative synthesis programs is strongly supported by this established SAR framework.

Lipid Metabolism and Atherosclerosis Research: Statin-Alternative Comparator

Leonurine (SCM-198) is validated as a lipid-lowering agent with efficacy comparable to atorvastatin in non-human primate models (24.05% TC reduction at day 150 with 10 mg/kg dosing) [1]. Its distinct mechanism—suppressing FASN, SCD-1, and SREBF gene expression rather than HMG-CoA reductase inhibition—positions leonurine as a critical comparator compound for statin-intolerant research models and atherosclerosis studies where alternative lipid-lowering pathways are under investigation [1].

Leonurus Species Alkaloid Differentiation: Functional Antagonism Studies in Reproductive Pharmacology

Leonurine and stachydrine exhibit directly opposing effects on oxytocin-induced uterine smooth muscle contraction: leonurine produces significant inhibition (P<0.01) while stachydrine enhances contraction [1]. This functional antagonism establishes leonurine as essential for reproductive pharmacology research requiring targeted uterine modulation, and for quality control applications where distinguishing between these co-occurring Leonurus alkaloids is analytically necessary [1].

Hydrogen Sulfide (H2S)-Modulating Prodrug Development

Leonurine-cysteine conjugate systems have demonstrated cardioprotective efficacy through H2S modulation, with conjugate 1a showing superior activity compared to conjugate 1b [1]. This evidence supports procurement of leonurine as a precursor scaffold for developing H2S-releasing prodrugs targeting acute myocardial ischemia, where differential conjugate activity indicates structure-dependent therapeutic optimization potential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leonurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.